molecular formula C22H21NO4 B15204602 (1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B15204602
M. Wt: 363.4 g/mol
InChI Key: YDTPAXDZUXCCLS-PEBXRYMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.2.1]heptane core.

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step involves the protection of the amine group with the Fmoc group, which is a common protecting group in peptide synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the development of new materials and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the Fmoc group but has a similar bicyclic structure.

    (1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane: Similar structure but lacks the carboxylic acid group.

Uniqueness

The presence of the Fmoc group and the carboxylic acid group in (1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it unique compared to other similar compounds. These functional groups provide additional sites for chemical modification and enhance the compound’s utility in various applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1S,4R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(11-22)12-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m1/s1

InChI Key

YDTPAXDZUXCCLS-PEBXRYMYSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2(CC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.